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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Sodium polyaspartate, a biodegradable polymer of aspartic acid, is utilized in various industries

for its chelating, anti-scaling, and dispersing properties. This technical guide provides a

comprehensive overview of the toxicological data available for sodium polyaspartate to support

its safety assessment. The data herein is compiled from publicly available regulatory reports

and scientific literature. Overall, sodium polyaspartate exhibits a low order of acute toxicity, is

not a skin or eye irritant, nor a skin sensitizer, and shows no evidence of mutagenicity in

bacterial systems. A sub-chronic toxicity study on the closely related potassium salt further

supports a high no-observed-adverse-effect level (NOAEL). This document summarizes key

toxicological endpoints, details the standard experimental methodologies for these

assessments, and provides visual representations of testing workflows.

Data Presentation: Summary of Toxicological
Studies
The following tables summarize the quantitative data from key toxicological studies on sodium

polyaspartate and its related salt, potassium polyaspartate.

Table 1: Acute Toxicity of Sodium Polyaspartate in Rats
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Study Type Species Route Key Finding
Classificati
on

Reference

Acute Oral

Toxicity
Rat Gavage

LD50 > 2000

mg/kg bw
Not Classified

Stropp,

1999a

Acute Dermal

Toxicity
Rat Dermal

LD50 > 2000

mg/kg bw
Not Classified

Stropp,

1999b

Table 2: Irritation and Sensitization Potential of Sodium Polyaspartate

Study Type Species Observation Classification Reference

Skin Irritation Rabbit Non-irritant Not Classified Stropp, 1998a

Eye Irritation Rabbit Non-irritant Not Classified Stropp, 1998b

Skin

Sensitization
Guinea Pig Non-sensitizer Not Classified Stropp, 1999c

Table 3: Genotoxicity of Sodium Polyaspartate

Study Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

S. typhimurium With and Without Non-mutagenic Not Specified

Table 4: Sub-chronic Oral Toxicity of Potassium Polyaspartate in Rats

Study Type Species Duration Key Finding Reference

Repeated Dose

90-Day Oral

Toxicity

Wistar Rat 90 days
NOAEL = 1000

mg/kg bw/day
Not Specified
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Note: Data on chronic toxicity and comprehensive reproductive and developmental toxicity for

sodium polyaspartate were not available in the public domain at the time of this review.

Experimental Protocols
The following sections detail the standard methodologies for the key toxicological studies cited.

These protocols are based on the internationally recognized OECD Guidelines for the Testing

of Chemicals.

Acute Oral Toxicity (OECD 423)
The acute oral toxicity was likely determined using a method similar to the OECD Guideline

423 (Acute Toxic Class Method).

Principle: This method involves a stepwise procedure with the use of a limited number of

animals per step. The outcome of each step determines the subsequent step. The method

allows for the classification of a substance into a defined toxicity class.

Test Animals: Typically, young adult female rats are used.

Procedure:

A starting dose of 2000 mg/kg body weight is administered by gavage to a group of three

fasted animals.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Body weight is recorded at the start and end of the observation period.

If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.

Endpoint: The primary endpoint is mortality, which is used to determine the LD50 and the

GHS classification.

Skin Irritation (OECD 404)
Principle: This test evaluates the potential of a substance to cause irreversible or reversible

inflammatory changes to the skin.
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Test Animals: Healthy, young adult albino rabbits are typically used.

Procedure:

A small area of the animal's dorsal skin is clipped free of fur.

0.5 g of the test substance is applied to the skin under a gauze patch.

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

After exposure, the patch is removed, and the skin is observed for erythema and edema at

1, 24, 48, and 72 hours after removal.

Endpoint: The scoring of skin reactions (erythema and edema) determines the irritation

potential.

Eye Irritation (OECD 405)
Principle: This test assesses the potential of a substance to produce irritation or damage to

the eye.

Test Animals: Healthy, young adult albino rabbits are used.

Procedure:

A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye

of the animal.

The other eye remains untreated and serves as a control.

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis

at 1, 24, 48, and 72 hours after instillation.

Endpoint: The scoring of ocular lesions determines the eye irritation potential.

Skin Sensitization (OECD 406)
Principle: The Guinea Pig Maximization Test (GPMT) is a common method to assess the

potential of a substance to induce skin sensitization (allergic contact dermatitis).
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Test Animals: Young adult guinea pigs are used.

Procedure:

Induction Phase: The animals are initially exposed to the test substance with an adjuvant

(Freund's Complete Adjuvant) via intradermal injections and topical application to

maximize the immune response.

Challenge Phase: Approximately two weeks after the induction phase, the animals are

challenged with a topical application of the test substance (without adjuvant).

The skin reaction at the challenge site is observed at 24 and 48 hours after the challenge

application.

Endpoint: The incidence and severity of the skin reactions in the test group compared to a

control group determine the sensitization potential.

Bacterial Reverse Mutation Assay (Ames Test) (OECD
471)

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations, which are a type of gene mutation.

Test System: Multiple strains of bacteria are used to detect different types of mutations. The

test is performed with and without a metabolic activation system (S9 fraction from rat liver) to

mimic mammalian metabolism.

Procedure:

The bacterial strains are exposed to the test substance at various concentrations.

The bacteria are then plated on a minimal agar medium that lacks the required amino

acid.

Only bacteria that have undergone a reverse mutation can synthesize the amino acid and

form colonies.
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Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to a negative control.

Sub-chronic 90-Day Oral Toxicity Study (OECD 408)
Principle: This study provides information on the potential health hazards arising from

repeated oral exposure to a substance for a prolonged period.

Test Animals: Typically, Wistar rats are used.

Procedure:

The test substance is administered daily via the diet, drinking water, or gavage to several

groups of animals at different dose levels for 90 days.

A control group receives the vehicle only.

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption

are measured weekly.

Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

At the end of the 90-day period, all animals are subjected to a full necropsy, and organs

are weighed and examined histopathologically.

Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-

Adverse-Effect-Level (NOAEL).

Mandatory Visualizations
The following diagrams illustrate the workflows for key toxicological assessments.

Start: Acute Oral Toxicity (OECD 423) Administer 2000 mg/kg bw to 3 female rats (gavage) Observe for mortality and clinical signs for 14 days Mortality observed?

LD50 > 2000 mg/kg bw
Not Classified No

Proceed to lower dose testing

 Yes

End
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Click to download full resolution via product page

Acute Oral Toxicity (OECD 423) Workflow.

Start: Skin Irritation (OECD 404) Apply 0.5g of substance to rabbit skin 4-hour exposure (semi-occlusive dressing) Observe for erythema and edema at 1, 24, 48, 72h Score skin reactions End: Determine Irritation Potential

Click to download full resolution via product page

Skin Irritation (OECD 404) Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1143025?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143025?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Conditions

With S9 Metabolic Activation

Plate on minimal agar

Without S9 Metabolic Activation

Start: Ames Test (OECD 471)

Expose bacterial strains to test substance

Incubate and count revertant colonies

Significant increase in revertants?

Mutagenic

 Yes

Non-mutagenic

 No

End

Click to download full resolution via product page

Ames Test (OECD 471) Workflow.
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Conclusion
The available toxicological data for sodium polyaspartate indicate a low hazard profile. It has

low acute oral and dermal toxicity, is not a skin or eye irritant, and is not a skin sensitizer.

Furthermore, it is not mutagenic in the Ames test. A 90-day sub-chronic study on the potassium

salt showed no adverse effects at the highest dose tested. While data on chronic and full

reproductive toxicity are not publicly available, the existing toxicological profile suggests a low

potential for systemic toxicity. This information is valuable for conducting risk assessments and

ensuring the safe handling and use of sodium polyaspartate in various applications. Further

studies on chronic and reproductive endpoints would provide a more complete toxicological

characterization.

To cite this document: BenchChem. [Toxicological Profile of Sodium Polyaspartate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143025#toxicological-studies-of-sodium-of-
polyaspartic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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